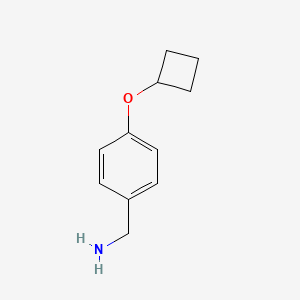

(4-Cyclobutoxyphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4-cyclobutyloxyphenyl)methanamine |

InChI |

InChI=1S/C11H15NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3,8,12H2 |

InChI Key |

GKQIPAIOEFDRCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutoxyphenyl Methanamine

De Novo Synthesis Strategies

The construction of (4-Cyclobutoxyphenyl)methanamine from fundamental precursors can be achieved through several strategic routes. These methods involve building the molecule step-by-step, either by converging pre-synthesized fragments or by modifying a common intermediate.

Multi-step Convergent and Divergent Synthetic Routes

Divergent synthesis, while less common for a single target, offers a pathway to create a library of related compounds from a central intermediate. A synthesis could begin with a versatile precursor, such as 4-hydroxybenzaldehyde. From this intermediate, one path would involve etherification with a cyclobutyl halide to form 4-cyclobutoxybenzaldehyde, which is then converted to the target amine. Another path could involve etherification with different alkyl halides, leading to a diverse set of analogs, demonstrating the power of a divergent strategy in medicinal chemistry exploration.

Utilization of Precursors and Intermediates (e.g., Nitro Reduction, Carbonyl Amination)

The synthesis of this compound relies heavily on the transformation of key precursors and intermediates. Two of the most prevalent methods are the reduction of a nitro group and the amination of a carbonyl group.

A plausible synthetic route begins with 4-cyclobutoxybenzaldehyde. This aldehyde can be converted to the target amine via several pathways. One such method is its conversion to an oxime, followed by reduction. Another powerful technique is direct reductive amination, where the aldehyde reacts with an amine source in the presence of a reducing agent.

Alternatively, the synthesis can proceed through a nitrile intermediate. Starting with 4-cyclobutoxybenzonitrile, the nitrile group can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The reduction of a nitro compound, such as 1-(cyclobutoxy)-4-(nitromethyl)benzene, provides another viable route. The nitro group can be reduced to the amine using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Fe/HCl).

Stereoselective and Enantioselective Approaches to Related Methanamines

The synthesis of chiral amines is a significant area of organic chemistry, driven by their prevalence in biologically active molecules. acs.org While specific enantioselective methods for this compound are not extensively documented, general strategies for producing chiral benzylic amines can be applied.

One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be reacted with the precursor aldehyde to form a chiral imine or oxazolidine, which then directs the stereoselective addition of a hydride or other nucleophile. Subsequent removal of the auxiliary reveals the chiral primary amine. The use of 8-(benzylamino)menthol as a chiral auxiliary has been shown to be effective in the synthesis of enantiopure primary amines through the stereoselective ring opening of chiral octahydro-1,3-benzoxazines. nih.gov

Another powerful method is asymmetric catalysis. Chiral catalysts, often based on transition metals like rhodium, iridium, or copper, can facilitate the enantioselective reduction of imines or the hydroamination of alkenes to produce chiral amines with high enantiomeric excess. organic-chemistry.org For example, a zirconium-mediated reduction of sulfinyl ketimines has been developed, offering high chemo- and stereoselectivity for the synthesis of chiral benzyl (B1604629) amines, which proved crucial in accelerating drug discovery programs. acs.org

Advanced Functional Group Interconversions Leading to the Methanamine Moiety

The final step in many synthetic routes to this compound involves the creation of the primary amine from a closely related functional group. These interconversions are critical for the successful synthesis of complex molecules.

Reduction of Nitriles and Amides in Complex Systems

The reduction of nitriles and amides is a fundamental transformation for the synthesis of amines. The corresponding precursor, 4-cyclobutoxybenzonitrile, can be reduced to this compound.

Table 1: Reagents for Nitrile and Amide Reduction

| Precursor | Reducing Agent | Typical Conditions | Product |

| 4-Cyclobutoxybenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | This compound |

| 4-Cyclobutoxybenzonitrile | Catalytic Hydrogenation (H₂) | High pressure, Raney Nickel or Rhodium catalyst | This compound |

| 4-Cyclobutoxybenzamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | This compound |

The choice of reducing agent is critical, especially in complex systems where other functional groups are present. LiAlH₄ is a powerful, non-selective reducing agent, while catalytic hydrogenation can sometimes offer greater chemoselectivity depending on the catalyst and conditions used.

Reductive Amination Techniques for Aldehydes and Ketones

Reductive amination is arguably one of the most important and widely used methods for synthesizing amines. unimi.it This one-pot procedure involves the reaction of an aldehyde or ketone with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. masterorganicchemistry.com For the synthesis of this compound, the precursor would be 4-cyclobutoxybenzaldehyde and the amine source would be ammonia (B1221849) or an ammonia equivalent.

Several reducing agents are specifically suited for this transformation because they selectively reduce the protonated imine (iminium ion) much faster than the starting carbonyl compound. masterorganicchemistry.comharvard.edu This selectivity prevents the wasteful reduction of the aldehyde to the corresponding alcohol.

Table 2: Common Reagents for Reductive Amination

| Reagent | Typical Solvent(s) | Key Characteristics |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), THF | Mild and selective; does not readily reduce aldehydes or ketones. Tolerant of a wide range of functional groups. harvard.educommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at slightly acidic pH (6-7); selectively reduces iminium ions. masterorganicchemistry.comharvard.edu |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; requires the imine to be pre-formed before addition of the reducing agent to avoid reduction of the aldehyde. unimi.itcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can be highly effective; catalyst choice (e.g., Pd/C, Raney Ni) is crucial for success. |

The use of sodium triacetoxyborohydride has become particularly widespread due to its high selectivity, operational simplicity, and broad functional group tolerance. harvard.edu Similarly, procedures using an iron-based Lewis acid catalyst with sodium borohydride have been developed to promote efficient and greener reductive aminations. researchgate.net

Catalytic Methods in this compound Synthesis

Catalytic methods have revolutionized organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis, play significant roles in the synthesis of compounds like this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the this compound scaffold. uva.es While direct examples for this specific molecule are not extensively detailed in the provided search results, the principles of these reactions are broadly applicable.

A plausible synthetic strategy would involve a palladium-catalyzed Buchwald-Hartwig amination or a similar coupling reaction. For instance, the reaction of 4-bromocyclobutoxybenzene with a suitable ammonia equivalent or a protected aminomethyl source in the presence of a palladium catalyst and a phosphine (B1218219) ligand could directly form the desired product or a protected precursor.

Another approach could utilize a Suzuki-Miyaura coupling reaction. uva.es This would involve the coupling of a boronic acid or ester derivative of one fragment with a halide of the other. For example, reacting 4-cyclobutoxyphenylboronic acid with a halogenated methanamine equivalent, or conversely, coupling (4-aminomethyl)phenylboronic acid with a cyclobutyl halide, could potentially yield the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions. uva.es

The following table summarizes potential transition metal-catalyzed coupling reactions applicable to the synthesis of this compound:

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Bond Formed |

| Buchwald-Hartwig Amination | 4-Bromocyclobutoxybenzene | Ammonia or protected amine | Pd₂(dba)₃ / BINAP | Aryl-Nitrogen |

| Suzuki-Miyaura Coupling | 4-Cyclobutoxyphenylboronic acid | Halogenated methanamine derivative | Pd(PPh₃)₄ / Base | Aryl-Carbon |

| Sonogashira Coupling (followed by reduction) | 4-Iodocyclobutoxybenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkynyl |

While transition metal catalysis remains a dominant force in cross-coupling reactions, organocatalysis and biocatalysis are emerging as powerful and sustainable alternatives. These methods often offer unique selectivity and milder reaction conditions.

Organocatalysis: Organocatalysts, which are small organic molecules, can be employed for various transformations. For the synthesis of this compound, an organocatalytic approach could potentially be used for the asymmetric reduction of an imine precursor to the chiral amine, if enantiomeric purity is desired. Chiral phosphoric acids or thiourea-based catalysts are known to be effective for such reductions. However, specific applications of organocatalysis for the synthesis of this particular molecule are not yet widely reported in the literature.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under environmentally benign conditions. Enzymes such as transaminases could be employed for the asymmetric synthesis of this compound from the corresponding ketone, 4-cyclobutoxybenzaldehyde. This biocatalytic amination would directly yield the chiral amine with high enantiomeric excess.

The table below outlines potential organocatalytic and biocatalytic routes:

| Catalytic Method | Precursor | Catalyst Type (Example) | Transformation |

| Organocatalysis | Imine of 4-cyclobutoxybenzaldehyde | Chiral Phosphoric Acid | Asymmetric Reduction |

| Biocatalysis | 4-Cyclobutoxybenzaldehyde | Transaminase | Asymmetric Amination |

The development of these catalytic methodologies continues to be an active area of research, promising more efficient, selective, and sustainable routes for the synthesis of this compound and related compounds.

Chemical Reactivity and Organic Transformations of 4 Cyclobutoxyphenyl Methanamine

Reactions at the Amine Functionality

The primary amine group in (4-Cyclobutoxyphenyl)methanamine is a key center of reactivity, readily participating in a variety of nucleophilic reactions.

Nucleophilic Additions and Substitutions

As a primary amine, this compound is expected to act as a competent nucleophile, attacking electrophilic centers. These reactions typically proceed via a nucleophilic addition or substitution mechanism. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, to form imines through a nucleophilic addition followed by dehydration. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon.

Furthermore, the amine can participate in nucleophilic substitution reactions with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. youtube.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.

Acylation, Alkylation, and Sulfonylation Studies

The amine functionality of this compound is readily susceptible to acylation, alkylation, and sulfonylation, providing routes to a diverse range of derivatives.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding N-acyl derivatives (amides). masterorganicchemistry.commsu.edu This reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Alkylation: As mentioned, direct alkylation with alkyl halides can lead to over-alkylation. youtube.com Alternative methods, such as reductive amination involving the reaction with an aldehyde or ketone followed by reduction with an agent like sodium borohydride (B1222165), can provide a more controlled route to N-alkylated products.

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base affords stable sulfonamides. This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. msu.edunih.gov

| Transformation | Reagent | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-((4-Cyclobutoxyphenyl)methyl)acetamide | Pyridine, 0°C to rt |

| Alkylation | Methyl iodide | N-Methyl-(4-Cyclobutoxyphenyl)methanamine | K2CO3, CH3CN, reflux |

| Sulfonylation | Benzenesulfonyl chloride | N-((4-Cyclobutoxyphenyl)methyl)benzenesulfonamide | NaOH (aq), rt |

| Table 1: Representative Acylation, Alkylation, and Sulfonylation Reactions of Primary Amines. The conditions are based on general procedures for benzylamine (B48309) derivatives and are illustrative. |

Diazotization and Subsequent Transformations (e.g., arylation, halogenation)

The diazotization of primary amines, typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), is a versatile transformation in organic synthesis. byjus.comaskiitians.com However, for primary benzylic amines like this compound, the resulting benzyldiazonium salt is expected to be highly unstable. icrc.ac.ir Unlike the relatively stable aryldiazonium salts, benzyldiazonium ions readily decompose, even at low temperatures, to form a carbocation with the loss of nitrogen gas. askiitians.com

This unstable carbocation can then undergo a variety of subsequent reactions, including:

Reaction with water to form the corresponding alcohol, (4-Cyclobutoxyphenyl)methanol.

Reaction with halide ions (if present in the reaction mixture) to yield the corresponding benzyl (B1604629) halide.

Elimination reactions to form styrenic derivatives, although this is less common for simple benzyl systems.

Due to this inherent instability, the use of diazotization for the controlled functionalization of this compound via Sandmeyer-type reactions (which rely on the relative stability of aryldiazonium salts) is generally not a viable synthetic strategy. nih.govfiveable.me

| Starting Material | Reagent | Intermediate | Major Product(s) |

| Benzylamine (analog) | NaNO2, HCl (aq) | Unstable benzyldiazonium chloride | Benzyl alcohol, Benzyl chloride |

| Table 2: Expected Outcome of Diazotization of a Benzylamine Analog. This illustrates the typical reactivity and challenges associated with the diazotization of benzylic amines. |

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, characterized by significant angle and torsional strain, exhibits unique reactivity that is not observed in larger, more stable cycloalkanes. masterorganicchemistry.comlibretexts.orglibretexts.orgpressbooks.pubrsc.org

Ring-Opening Reactions and Strain-Release Chemistry

The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, as this relieves the strain. masterorganicchemistry.com The presence of the activating 4-methoxyphenyl (B3050149) group can further influence the regioselectivity of such reactions. Ring-opening can be initiated by:

Acidic or electrophilic reagents: Protonation or coordination of an electrophile to the oxygen of the cyclobutoxy group could weaken the C-O bond or a C-C bond of the cyclobutane ring, facilitating its cleavage.

Transition metal catalysis: Certain transition metals can insert into the C-C bonds of the strained ring, leading to a variety of transformations.

Radical reactions: Radical-induced ring-opening of cyclobutylcarbinyl systems is a known process.

The products of these ring-opening reactions would be functionalized open-chain compounds, and the specific outcome would depend on the reagents and conditions employed.

Functionalization of the Cyclobutane Moiety

Direct functionalization of the C-H bonds of the cyclobutane ring presents a powerful strategy for introducing new substituents without cleaving the ring. Recent advances in C-H activation chemistry have enabled the selective functionalization of otherwise inert C-H bonds.

For arylcyclobutanes, rhodium-catalyzed C-H insertion reactions with diazo compounds have been shown to be effective for introducing new functional groups at the benzylic position (C1) or at the C3 position of the cyclobutane ring. byjus.com The regioselectivity of these reactions can often be controlled by the choice of catalyst. byjus.com Given the presence of the aryl group in this compound, such C-H functionalization strategies could potentially be applied to introduce substituents onto the cyclobutane ring, leading to more complex and diverse molecular architectures.

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Product Type |

| C-H Insertion | Rh2(OAc)4 / Ethyl diazoacetate | C3 | 3-Substituted cyclobutane |

| C-H Arylation | Pd(OAc)2 / Aryl halide | C3 | 3-Aryl cyclobutane |

| Table 3: Representative C-H Functionalization Reactions of Arylcyclobutane Systems. These examples illustrate potential pathways for the functionalization of the cyclobutane ring in the target molecule. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of two ortho,para-directing groups: the cyclobutoxy group and the aminomethyl group. The cyclobutoxy group is an activating, electron-donating group due to the lone pairs on the oxygen atom. The aminomethyl group is also considered an activating group. The regiochemical outcome of EAS reactions is determined by the combined directing effects of these two substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a strong base, typically an organolithium reagent, is used to deprotonate a position ortho to a directing metalation group (DMG). baranlab.orguwindsor.ca Both the alkoxy group and a protected amine can function as DMGs.

For this compound, the primary amine must first be protected, for instance as an N-tert-butoxycarbonyl (N-Boc) derivative, to prevent acid-base reactions with the organolithium reagent and to enhance its directing ability. The cyclobutoxy group and the protected aminomethyl group would then direct the lithiation to the positions ortho to them.

The relative directing strength of these groups would influence the final regioselectivity. Generally, amide and carbamate (B1207046) groups are strong DMGs. organic-chemistry.org The cyclobutoxy group is a moderate DMG. Therefore, lithiation is expected to occur predominantly at the position ortho to the protected aminomethyl group (C-3 and C-5). However, the cyclobutoxy group will also direct to the same positions. This cooperative effect should lead to highly regioselective metalation at the C-3 and C-5 positions. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Table 1: Potential Directed Ortho-Metalation Reactions of N-Protected this compound

| Directing Group | Reagent | Electrophile (E+) | Expected Product |

| N-Boc-aminomethyl & Cyclobutoxy | 1. s-BuLi, TMEDA, THF, -78 °C | 2. E-X | 3-Substituted or 5-Substituted this compound derivative |

| N-Boc-aminomethyl & Cyclobutoxy | 1. n-BuLi, THF, -78 °C | 2. E-X | 3-Substituted or 5-Substituted this compound derivative |

Note: The table presents hypothetical reaction outcomes based on established principles of directed ortho-metalation.

Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, on this compound are expected to be highly regioselective due to the synergistic directing effects of the p-substituted cyclobutoxy and aminomethyl groups. youtube.comyoutube.com Both are ortho,para-directing. Since the para position is blocked, substitution will occur at the positions ortho to the activating groups, which are the C-3 and C-5 positions.

Halogenation: Bromination or chlorination, typically carried out with Br₂ or Cl₂ and a Lewis acid catalyst, would yield the 3,5-dihalogenated product. The strong activation from both groups might even lead to di-substitution under mild conditions.

Nitration: Nitration, using a mixture of nitric acid and sulfuric acid, is expected to introduce nitro groups at the C-3 and C-5 positions. nih.govresearchgate.net The reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions due to the presence of the acid-sensitive amine group, which would exist as the ammonium (B1175870) salt under these conditions. The electron-withdrawing nature of the ammonium group would deactivate the ring, but the strong activating effect of the cyclobutoxy group would still direct substitution to the ortho positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3,5-Dibromo-(4-cyclobutoxyphenyl)methanamine |

| Nitration | HNO₃, H₂SO₄ | 3,5-Dinitro-(4-cyclobutoxyphenyl)methanamine |

| Sulfonation | SO₃, H₂SO₄ | 3,5-Disulfo-(4-cyclobutoxyphenyl)methanamine |

Note: The table illustrates the predicted regiochemical outcomes based on the directing effects of the substituents.

Oxidation and Reduction Chemistry of the Compound

The aminomethyl group is the primary site for oxidation and reduction reactions in this compound.

The primary amine of this compound can be oxidized to form an imine or, under more vigorous conditions, a nitrile. unblog.frnih.gov A variety of oxidizing agents can be employed for this transformation. For the synthesis of the corresponding imine, a condensation reaction with an aldehyde or ketone is the most common method. Direct oxidation to an imine is also possible, often leading to self-condensation products.

The oxidation to the nitrile requires stronger oxidizing agents and typically proceeds through an imine intermediate. unblog.fr Catalytic systems, such as those based on ruthenium or copper, in the presence of an oxidant like oxygen or a peroxide, can efficiently convert primary amines to nitriles.

Table 3: Oxidative Transformations of this compound

| Transformation | Reagents and Conditions | Product |

| Imine Formation (example) | R-CHO, Dean-Stark | N-(4-Cyclobutoxybenzylidene)alkan-amine |

| Nitrile Formation | Ru catalyst, O₂ | 4-Cyclobutoxybenzonitrile |

| Nitrile Formation | Cu catalyst, H₂O₂ | 4-Cyclobutoxybenzonitrile |

Note: This table provides examples of potential oxidative reactions.

The primary focus of reduction chemistry involving derivatives of this compound is the chemoselective reduction of imines formed from it. rsc.orgorganic-chemistry.org If an imine is synthesized from this compound and a carbonyl compound, this imine can be selectively reduced to a secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.gov Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used method. researchgate.net

The choice of reducing agent is crucial for chemoselectivity, especially if other reducible functional groups are present in the molecule. For instance, NaBH₃CN is a milder reducing agent than NaBH₄ and is often preferred for reductive aminations as it does not readily reduce aldehydes and ketones at the pH required for imine formation.

Table 4: Chemoselective Reduction of an Imine Derivative

| Substrate | Reducing Agent | Product |

| N-(4-Cyclobutoxybenzylidene)-R-amine | NaBH₄, MeOH | N-(4-Cyclobutoxybenzyl)-R-amine |

| N-(4-Cyclobutoxybenzylidene)-R-amine | H₂, Pd/C | N-(4-Cyclobutoxybenzyl)-R-amine |

| N-(4-Cyclobutoxybenzylidene)-R-amine | NaBH₃CN, pH ~6 | N-(4-Cyclobutoxybenzyl)-R-amine |

Note: The table shows common methods for the reduction of imines derived from the title compound.

Derivatives and Structural Diversification of 4 Cyclobutoxyphenyl Methanamine

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine functionality of (4-Cyclobutoxyphenyl)methanamine is readily amenable to acylation and related reactions to form amide and urea derivatives.

Amide Synthesis: Amide derivatives are typically synthesized through the coupling of this compound with carboxylic acids. This transformation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxybenzotriazole (HOBt). nih.govajchem-a.com These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the primary amine of this compound. The reaction conditions are generally mild, proceeding at or near room temperature. ajchem-a.com The choice of solvent can vary, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common options. ajchem-a.com Work-up procedures typically involve aqueous washes to remove byproducts and unreacted starting materials, followed by purification via crystallization or chromatography. ajchem-a.com

Urea Synthesis: The synthesis of urea derivatives incorporating the this compound moiety can be achieved through several established methods. A common approach involves the reaction of the primary amine with an isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be employed to generate an isocyanate intermediate in situ from the amine, which then reacts with another amine to form the urea. nih.gov The reaction of amines with carbon dioxide has also been explored as a catalyst-free and solvent-free method for urea synthesis. researchgate.net These reactions can produce both symmetrical and unsymmetrical ureas, depending on the reaction sequence and the nature of the reacting partners. nih.govorganic-chemistry.org

Table 1: Synthesis of Amide and Urea Derivatives

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Amide | Carboxylic acid + this compound | Coupling agents (EDC, DCC), Activators (HOBt, DMAP), Room temperature nih.govajchem-a.com |

| Urea | This compound + Isocyanate source | Phosgene equivalents (Triphosgene, CDI), Direct reaction with isocyanates, Reaction with CO2 nih.govresearchgate.net |

Formation of Heterocyclic Compounds Incorporating the this compound Scaffold

The this compound scaffold can be integrated into various heterocyclic ring systems, leading to a significant expansion of its chemical space. This is typically achieved by using the amine as a key building block in cyclization reactions.

While direct synthesis from this compound is less common, its derivatives can serve as precursors for 1,3,4-oxadiazoles. For instance, an N-acylated derivative of this compound can be converted to a hydrazide. This hydrazide can then undergo cyclodehydration with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by using coupling reagents like TBTU, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. luxembourg-bio.comjchemrev.comresearchgate.net Another route involves the oxidative cyclization of N-acylhydrazones, which can be prepared from the corresponding hydrazide and an aldehyde. organic-chemistry.org

Pyrazole (B372694) Synthesis: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com To incorporate the this compound moiety, it would first need to be converted into a hydrazine derivative. Alternatively, a multi-step synthesis could involve creating a larger intermediate that already contains the pyrazole ring, which is then attached to the this compound core. General synthetic strategies for pyrazoles include the Knorr pyrazole synthesis, which utilizes the reaction of a hydrazine with a β-ketoester. youtube.com Vilsmeier-Haack reaction conditions can also be employed to generate precursors for pyrazole synthesis. ijpsr.comresearchgate.net

Triazole Synthesis: Both 1,2,3-triazoles and 1,2,4-triazoles can be synthesized from precursors derived from this compound.

1,2,3-Triazoles: The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. To create a 1,2,3-triazole derivative of this compound, either the amine is converted to an azide and reacted with an alkyne, or it is modified to contain an alkyne functionality for reaction with an azide. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click chemistry" reaction that provides high yields and regioselectivity for 1,4-disubstituted 1,2,3-triazoles. mdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov An acyl derivative of this compound can be reacted with thiosemicarbazide, followed by cyclization to yield a 1,2,4-triazole-3-thiol. nih.gov Another common method is the reaction of hydrazides with various reagents, such as nitriles or imidates. raco.cat The Einhorn-Brunner reaction, involving the reaction of a hydrazide with a diacylamine, also leads to the formation of 1,2,4-triazoles.

Table 2: Heterocyclic Compound Synthesis

| Heterocycle | General Synthetic Approach | Key Intermediates/Reagents |

|---|---|---|

| 1,3,4-Oxadiazole | Cyclodehydration of diacylhydrazines or oxidative cyclization of N-acylhydrazones luxembourg-bio.comorganic-chemistry.org | Hydrazides, Carboxylic acids, POCl₃, TBTU luxembourg-bio.comjchemrev.comresearchgate.net |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound with a hydrazine youtube.com | 1,3-Dicarbonyls, Hydrazine derivatives |

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition mdpi.com | Azides, Alkynes, Copper catalyst (for CuAAC) mdpi.com |

| 1,2,4-Triazole | Cyclization of thiosemicarbazide derivatives or reaction of hydrazides nih.govraco.cat | Thiosemicarbazides, Hydrazides, Nitriles |

Further structural diversification can be achieved by forming condensed heterocyclic systems where the this compound-derived heterocyclic ring is fused to another ring. For instance, aminopyrazole derivatives can serve as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines through cyclocondensation reactions with appropriate bifunctional reagents. chim.it These reactions significantly expand the structural complexity and potential properties of the resulting molecules.

Conjugation Chemistry

The primary amine of this compound provides a reactive handle for conjugation to larger biomolecules, such as peptides and proteins. This chemical ligation is typically achieved through the formation of a stable covalent bond.

The conjugation of this compound to peptides and proteins generally involves the formation of an amide bond between the primary amine of the compound and a carboxylic acid group on the biomolecule. This can be a terminal carboxylic acid or the side chain of an acidic amino acid residue (aspartic acid or glutamic acid). The coupling chemistry is similar to standard peptide synthesis, often employing carbodiimide (B86325) reagents like EDC in combination with an additive such as N-hydroxysuccinimide (NHS) or HOBt to form an active ester intermediate. This active ester then readily reacts with the amine of this compound to form a stable amide linkage. The reaction conditions are typically performed in aqueous buffers at or near neutral pH to maintain the integrity of the peptide or protein.

Based on a comprehensive review of available scientific literature, there is currently no specific research data or detailed findings concerning the "Polymeric and Material-Based Derivatives" or "Structure-Reactivity Relationship Studies in Derived Systems" of this compound. Searches for scholarly articles, patents, and chemical databases did not yield information on the incorporation of this compound into polymers or its use as a foundational block for new materials. Similarly, studies detailing how structural modifications to this compound influence the reactivity of its derivatives could not be located.

Therefore, the requested article with the specified outline and content inclusions cannot be generated at this time due to the absence of relevant scientific research on this particular compound in the public domain. Further research would be required to establish the properties and behaviors necessary to fulfill the detailed sections of the proposed article.

Computational and Theoretical Investigations of 4 Cyclobutoxyphenyl Methanamine

Electronic Structure Calculations and Bonding Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For (4-methoxyphenyl)methanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. researchgate.netnih.govresearchgate.net These calculations yield crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for (4-methoxyphenyl)methanamine (Calculated) This table presents hypothetical but realistic data based on DFT calculations for analogous structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-C(methanamine) | ~1.51 Å |

| Bond Length | C(methanamine)-N | ~1.47 Å |

| Bond Length | C(aromatic)-O | ~1.36 Å |

| Bond Length | O-C(methyl) | ~1.43 Å |

| Bond Angle | C(aromatic)-C(methanamine)-N | ~112° |

| Bond Angle | C(aromatic)-O-C(methyl) | ~118° |

| Dihedral Angle | C-C-O-C | ~180° (anti-periplanar) |

| Dihedral Angle | C-C-C-N | ~90° (gauche) |

Note: "aromatic" refers to a carbon atom within the phenyl ring.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For (4-methoxyphenyl)methanamine, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the aromatic system and the benzylic carbon. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Frontier Orbital Energies and Related Properties (Calculated) This table presents hypothetical but realistic data based on DFT calculations for analogous structures.

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.6 |

| Chemical Potential | µ | -3.0 |

| Chemical Hardness | η | 2.8 |

| Global Electrophilicity Index | ω | 1.61 |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For (4-methoxyphenyl)methanamine, key rotational barriers include the torsion around the C(aromatic)-C(methanamine) bond and the C(aromatic)-O bond.

Computational studies can map the potential energy surface as a function of these dihedral angles. This reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. It has been observed in similar molecules that different conformers can sometimes crystallize into distinct polymorphic forms, each with unique physical properties. nih.govresearchgate.net For an isolated molecule of (4-methoxyphenyl)methanamine, calculations would likely show that the conformation where the methoxy (B1213986) group is planar with the ring is strongly preferred, while the methanamine group may have several low-energy rotational conformers. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. weizmann.ac.ilresearchgate.net

To understand how a reaction involving (4-methoxyphenyl)methanamine proceeds, computational chemists first locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the minimum energy path connecting the transition state downhill to the reactants and products. An IRC analysis confirms that the located TS indeed connects the desired reactants and products, providing a detailed visualization of the bond-breaking and bond-forming processes throughout the reaction. mdpi.comrsc.org

By calculating the energies of the reactants, transition states, and products, computational methods can predict the key kinetic and thermodynamic parameters of a reaction.

Kinetic Predictions: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate according to transition state theory. A lower activation energy corresponds to a faster reaction. These calculations allow for the comparison of different potential reaction pathways to determine the most likely mechanism. mdpi.com

Table 3: Representative Calculated Thermodynamic Data for a Hypothetical Transformation This table presents hypothetical but realistic data based on DFT calculations for analogous processes.

| Thermodynamic Parameter | Symbol | Value (kcal/mol) |

| Activation Energy | Ea | +25.5 |

| Enthalpy of Reaction | ΔH | -15.0 |

| Gibbs Free Energy of Reaction | ΔG | -12.8 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing for the observation of molecular motion over time. For (4-cyclobutoxyphenyl)methanamine, MD simulations can elucidate its structural flexibility and interactions with its environment.

Advanced computational techniques, such as density functional theory (DFT) calculations, can be employed to predict the most stable conformations. These studies suggest that the cyclobutyl ring is not planar but rather exists in a puckered conformation to alleviate ring strain. The barrier to inversion for the cyclobutyl ring is a critical parameter that influences its dynamic behavior.

The flexibility of the molecule is further enhanced by the rotation around the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the methanamine group. The interplay of these rotational degrees of freedom gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer.

Key Predicted Conformational Data:

| Parameter | Predicted Value Range | Description |

| Cyclobutyl Ring Puckering Angle | 15-30° | Deviation from planarity to reduce ring strain. |

| Phenyl-O-Cyclobutyl Dihedral Angle | -90° to +90° | Rotation around the ether linkage, influencing the orientation of the cyclobutoxy group relative to the aromatic ring. |

| Phenyl-CH2-NH2 Dihedral Angle | -60° to +60° | Rotation of the aminomethyl group, affecting its accessibility for interactions. |

The chemical structure of this compound imparts a dual nature to its intermolecular interactions. The primary amine group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar solvents and other protic molecules. Conversely, the cyclobutoxyphenyl moiety is largely nonpolar and hydrophobic, favoring interactions with nonpolar environments.

In aqueous solution, it is anticipated that water molecules would form a structured solvation shell around the aminomethyl group, participating in hydrogen bonding networks. The hydrophobic cyclobutoxyphenyl portion would likely induce a local ordering of water molecules, a phenomenon known as the hydrophobic effect. In nonpolar solvents, the molecule would tend to adopt conformations that minimize repulsive interactions, potentially leading to aggregation.

In Silico Design of Novel Derivatives and Analogues

The core structure of this compound presents a versatile scaffold for the design of novel derivatives with tailored properties. In silico methods provide a rapid and cost-effective means to explore the vast chemical space of potential analogues.

Virtual screening techniques can be employed to identify promising derivatives from large compound libraries. This process typically involves defining a set of desired properties, such as enhanced biological activity or improved physicochemical characteristics, and then using computational models to predict these properties for a library of virtual compounds.

Starting with the this compound scaffold, a virtual library could be generated by systematically modifying various parts of the molecule. For instance, the primary amine could be functionalized to form amides, sulfonamides, or secondary and tertiary amines. The cyclobutyl ring could be replaced with other cycloalkyl groups or opened to form linear alkyl chains. The aromatic ring could also be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties.

A crucial aspect of in silico drug design is the assessment of the synthetic accessibility of the proposed novel structures. Computational tools can analyze the complexity of a molecule and identify potential synthetic routes based on known chemical reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. For (4-Cyclobutoxyphenyl)methanamine, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve the complex spin systems and establish through-bond and through-space correlations within this compound, a series of two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the benzylic protons (-CH₂NH₂) and the adjacent aromatic protons, as well as within the cyclobutyl ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This technique is invaluable for connecting the different fragments of the molecule, for instance, showing the correlation from the benzylic protons to the quaternary aromatic carbon attached to the cyclobutoxy group, and from the cyclobutyl protons to the aromatic ether carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOESY could reveal spatial proximities between the benzylic protons and the protons of the cyclobutyl ring.

A hypothetical table of expected 2D-NMR correlations for this compound is presented below.

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to ¹³C) | NOESY Correlations |

| Aromatic Protons (ortho to -CH₂NH₂) | Aromatic Protons (meta to -CH₂NH₂) | Benzylic Carbon, Quaternary Aromatic Carbons | Benzylic Protons, Aromatic Protons (meta) |

| Aromatic Protons (meta to -CH₂NH₂) | Aromatic Protons (ortho to -CH₂NH₂) | Quaternary Aromatic Carbons | Aromatic Protons (ortho) |

| Benzylic Protons (-CH₂NH₂) | Aromatic Protons (ortho) | Aromatic Carbon (ipso), Quaternary Aromatic Carbon | Aromatic Protons (ortho), Cyclobutyl Protons |

| Cyclobutyl Protons (methine) | Cyclobutyl Protons (methylene) | Aromatic Ether Carbon | Cyclobutyl Protons (methylene) |

| Cyclobutyl Protons (methylene) | Cyclobutyl Protons (methine), Other Methylene Protons | Cyclobutyl Methine Carbon | Cyclobutyl Protons (methine), Benzylic Protons |

Solid-State NMR Investigations

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the standard technique to obtain high-resolution spectra of the solid material. These spectra could reveal the presence of different polymorphs or conformers in the solid state, which might not be observable in solution.

Mass Spectrometry for Mechanistic Studies and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula, C₁₁H₁₅NO, and distinguish it from other isobaric compounds. This is a fundamental step in the unequivocal identification of the synthesized molecule.

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| C₁₁H₁₅NO | 177.1154 | 177.1152 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule. For protonated this compound, key fragmentation pathways would likely involve the loss of the cyclobutyl group, cleavage of the benzylic C-C bond, and loss of ammonia (B1221849).

A hypothetical fragmentation table for [M+H]⁺ of this compound is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 178.1232 | 122.0759 | 56.0473 (C₄H₈) | [HOC₆H₄CH₂NH₂]⁺ |

| 178.1232 | 107.0497 | 71.0735 (C₄H₉N) | [C₇H₇O]⁺ |

| 178.1232 | 91.0548 | 87.0684 (C₅H₉O) | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic ring and the vibrations of the cyclobutyl ring would likely give rise to strong Raman signals.

A table summarizing the expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-N (amine) | Stretching | 1020-1250 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

For a molecule like this compound, which is achiral, the primary focus of an X-ray crystallographic study would be its solid-state packing. The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, the primary amine (-NH2) group is a key driver of the crystal packing. This group can act as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks. It is highly probable that molecules of this compound would arrange themselves in a way that maximizes these hydrogen-bonding interactions, often forming chains or sheets within the crystal structure.

In cases where a molecule is chiral, X-ray crystallography can be used to determine its absolute stereochemistry. While this compound itself is not chiral, if a stereocenter were introduced, for example by substitution on the benzylic carbon, X-ray crystallography of a single crystal of one of the enantiomers would allow for the unambiguous assignment of its (R) or (S) configuration. This is often achieved through the use of anomalous dispersion, an effect that occurs when the X-ray energy is near an absorption edge of one of the atoms in the crystal. This technique is crucial in pharmaceutical development, where the biological activity of a drug can be highly dependent on its stereochemistry. nih.gov

Although specific crystallographic data for this compound is not available, a hypothetical data table based on common findings for similar small organic molecules is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules per unit cell) | 4 |

Applications of 4 Cyclobutoxyphenyl Methanamine in Academic Chemical Research

As a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The primary amine group in (4-Cyclobutoxyphenyl)methanamine serves as a key functional handle for a variety of chemical transformations. It can readily undergo reactions such as N-acylation, N-alkylation, and reductive amination to form a wide array of derivatives. These reactions are fundamental in the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. The cyclobutoxy group, while relatively stable, can influence the electronic properties and steric environment of the aromatic ring, potentially directing the regioselectivity of further synthetic modifications.

Role in the Design and Synthesis of Advanced Organic Scaffolds

Organic scaffolds form the core structures of many functional molecules. The unique combination of a flexible cyclobutyl ring and a rigid phenyl group in this compound makes it an interesting candidate for the design of novel molecular scaffolds. These scaffolds can serve as templates for the development of libraries of compounds with diverse three-dimensional shapes, which is a crucial aspect of modern drug discovery and materials science. The ability to modify both the amine and the aromatic ring allows for the systematic exploration of chemical space around this core structure.

Potential as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom of the methanamine group possesses a lone pair of electrons, making this compound a potential ligand for transition metals. The formation of metal complexes can unlock novel catalytic activities and properties.

The design of effective ligands for metal-catalyzed reactions often involves the strategic placement of donor atoms and the tuning of steric and electronic properties. This compound can be derivatized to create bidentate or polydentate ligands by introducing additional coordinating groups. For instance, reaction of the amine with molecules containing other donor atoms (e.g., nitrogen, oxygen, phosphorus) can lead to chelating ligands. The cyclobutoxy group can influence the solubility and stability of the resulting metal complexes and can also play a role in creating a specific chiral environment around the metal center, which is critical for asymmetric catalysis.

Primary amines are well-established ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The coordination of this compound to a metal center would involve the donation of the nitrogen lone pair to an empty orbital of the metal. The resulting complex's geometry and stability would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Spectroscopic techniques such as NMR, IR, and X-ray crystallography would be essential to characterize the structure and bonding within these potential metal complexes.

Metal complexes derived from chiral ligands are extensively used in asymmetric catalysis to produce enantiomerically pure compounds. While this compound itself is achiral, it can be used as a scaffold to synthesize chiral ligands. For example, introducing a chiral center on the amine or elsewhere in the molecule could lead to ligands capable of inducing asymmetry in metal-catalyzed reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The cyclobutoxy group could play a role in creating a defined chiral pocket around the catalytic center.

Contribution to Materials Chemistry Research (e.g., polymer precursors, supramolecular assemblies)

The bifunctional nature of this compound, with its reactive amine group and the cyclobutoxy-functionalized aromatic ring, makes it a candidate for applications in materials chemistry.

The primary amine can be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The incorporation of the cyclobutoxy-phenyl moiety into the polymer backbone could impart specific properties to the resulting material, such as altered thermal stability, solubility, and mechanical characteristics.

Furthermore, the aromatic ring and the potential for hydrogen bonding through the amine group make this compound a potential building block for supramolecular assemblies. Through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, these molecules could self-assemble into well-defined, ordered structures with potential applications in areas such as sensing, molecular recognition, and the development of "smart" materials.

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Sustainable Synthesis of (4-Cyclobutoxyphenyl)methanamine and its Derivatives

Future research will increasingly prioritize the development of sustainable synthetic methods for this compound, moving away from traditional protocols that may involve harsh reagents and generate significant waste. A key area of exploration is the use of biocatalysis. Enzymes such as transaminases and imine reductases offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines. thieme-connect.defrontiersin.orgyork.ac.uk The reductive amination of 4-cyclobutoxybenzaldehyde, the key precursor, could be achieved using engineered amine dehydrogenases, which have shown efficacy in producing short-chain chiral amines from ketones and aldehydes. thieme-connect.defrontiersin.org This biocatalytic approach would operate under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis.

Another promising green approach is the utilization of renewable starting materials. Lignin, a complex polymer abundant in biomass, is a rich source of aromatic compounds. nih.govcas.cn Research into the catalytic conversion of lignin-derived platform chemicals could provide a sustainable pathway to precursors like 4-hydroxybenzaldehyde, which can then be converted to the required cyclobutoxy intermediate. nih.govcas.cn This "lignin-to-benzylamines" concept represents a significant step towards a circular chemical economy. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond traditional reductive amination, future research should explore novel reaction pathways and catalytic systems to construct the this compound scaffold and its derivatives. Transition-metal catalysis offers a vast toolkit for forming C-N bonds with high efficiency and selectivity. researchgate.net For instance, the "borrowing hydrogen" methodology, which has been successfully applied to the synthesis of benzylamines from benzyl (B1604629) alcohols using iron catalysts, presents a sustainable and atom-economical alternative. rug.nlacs.org This approach involves the temporary oxidation of the alcohol to an aldehyde, in-situ imine formation, and subsequent reduction, with water as the only byproduct.

Photocatalysis is another rapidly emerging field that could offer new synthetic routes. Visible-light-mediated reactions can enable transformations under mild conditions that are often difficult to achieve with traditional thermal methods. rsc.orgrsc.org The photocatalytic oxidative coupling of benzylamines to form imines, for example, demonstrates the potential of light-driven catalysis in this chemical space. rsc.org Exploring photocatalytic methods for the direct C-H amination of 4-cyclobutoxytoluene would represent a highly innovative and efficient route to the target compound.

The development of novel catalyst systems is also crucial. This includes designing more efficient and robust homogeneous and heterogeneous catalysts. For example, iridium-catalyzed C-H alkynylation of benzylamines showcases how modern catalysis can be used to directly functionalize the amine product, opening up pathways to a wider range of derivatives. rsc.org Similarly, new copper-based catalysts have shown unique reactivity in the functionalization of benzylamines, acting as a synthetic equivalent for an arylcarboxy group, which highlights the potential for discovering unprecedented transformations. researchgate.net

| Catalytic Strategy | Potential Application for this compound | Advantages |

| Biocatalysis (e.g., Transaminases) | Asymmetric synthesis of chiral this compound | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Borrowing Hydrogen Catalysis | Synthesis from 4-cyclobutoxybenzyl alcohol | Atom-economical, water as the only byproduct, uses earth-abundant metal catalysts like iron |

| Photocatalysis | Direct C-H amination of 4-cyclobutoxytoluene | Mild reaction conditions, use of renewable energy source (light) |

| Novel Transition-Metal Catalysis | Direct C-H functionalization of the aromatic ring or benzyl position | High efficiency, novel reactivity and selectivity |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Expanding the Chemical Space of this compound-derived Scaffolds

The this compound core represents a versatile scaffold for the construction of diverse and complex molecular architectures. Future research should focus on systematically expanding the chemical space around this core to explore new biological activities and material properties. Scaffold diversity synthesis is a powerful strategy for achieving this, where a common intermediate is transformed into a variety of distinct molecular frameworks. nih.govrmit.edu.vn

One avenue for expansion is through late-stage functionalization. The development of selective C-H activation methods would allow for the direct modification of the aromatic ring or the cyclobutyl group, providing access to a wide range of analogues that would be difficult to synthesize through traditional methods. nih.gov The amine moiety itself is a key handle for diversification, allowing for the synthesis of amides, sulfonamides, ureas, and more complex heterocyclic systems.

Another approach is scaffold remodeling, where the initial molecular framework is strategically cleaved, expanded, or rearranged to generate novel three-dimensional structures. nih.gov This can lead to compounds with significantly different shapes and biological profiles compared to the parent molecule. The goal is to move beyond simple analogue synthesis and to create libraries of compounds with high scaffold diversity, increasing the probability of discovering new and unexpected biological activities. nih.govelsevierpure.com The exploration of these sp3-rich, three-dimensional scaffolds is a current focus in drug discovery, aiming to access novel areas of biologically relevant chemical space. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Cyclobutoxyphenyl)methanamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclobutoxy groups can be introduced via alkylation of 4-aminophenol derivatives using cyclobutyl halides under basic conditions (e.g., KCO in DMF at 80°C). Reductive amination of 4-cyclobutoxybenzaldehyde with ammonia/NaBH is another route .

- Data Contradictions : Yields may vary due to steric hindrance from the cyclobutyl group. Lower yields (40-50%) are reported in bulkier substrates compared to smaller substituents (e.g., methyl: 70-80%) .

- Table 1 : Comparison of Synthetic Routes

| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation of 4-aminophenol | KCO, DMF, 80°C | 45 | 95 | |

| Reductive Amination | NaBH, MeOH, RT | 52 | 90 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., cyclobutoxy protons at δ 4.5-5.0 ppm, aromatic protons at δ 6.8-7.2 ppm) and LC-MS (expected [M+H]+: ~192.2) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient).

- Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, distinguishing the compound from analogs like (4-isopropoxyphenyl)methanamine .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodology : Determine solubility via the shake-flask method. The compound is moderately soluble in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but poorly in water (<1 mg/mL) . Stability studies (40°C/75% RH for 14 days) show no degradation in inert atmospheres but ~10% decomposition under oxidative conditions .

Advanced Research Questions

Q. How does the cyclobutoxy substituent influence the compound’s binding affinity in receptor-targeted studies?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare cyclobutoxy’s conformational flexibility against rigid groups (e.g., phenyl). The cyclobutyl ring introduces torsional strain, potentially enhancing selectivity for G-protein-coupled receptors .

- Data Contradictions : In serotonin receptor assays, cyclobutoxy derivatives show higher IC values (120 nM) vs. cyclopropoxy analogs (80 nM), suggesting steric effects outweigh electronic contributions .

Q. What analytical strategies resolve contradictions in metabolic stability data across in vitro models?

- Case Study : Discrepancies in hepatic microsomal stability (e.g., rat vs. human) arise from cytochrome P450 isoform specificity. Use CYP inhibition assays (e.g., CYP3A4 IC: 15 μM) and LC-MS/MS metabolite profiling to identify oxidation at the cyclobutyl ring .

- Table 2 : Metabolic Stability Comparison

| Model System | Half-life (min) | Major Metabolite | Reference |

|---|---|---|---|

| Human Liver Microsomes | 45 | Cyclobutanol derivative | |

| Rat Hepatocytes | 22 | N-Oxide |

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodology : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS to quantify plasma concentrations. The cyclobutoxy group enhances oral bioavailability (F = 60%) compared to bulkier substituents (e.g., tert-butyl: F = 20%) .

- Advanced Tip : Incorporate bile-duct cannulation to assess enterohepatic recirculation of glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.